2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride
Overview
Description
2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride is a chemical compound with the molecular formula C10H20N2O·2HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The initial step involves the cyclization of appropriate precursors to form the piperazine ring.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperazine ring with cyclopropylmethyl halides under basic conditions.
Addition of the Ethanol Group: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems may be used.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and pH are optimized to maximize yield and purity.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: The ethanol group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted piperazines.
Scientific Research Applications
2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or other proteins.
Pathways Involved: The compound can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)piperazine: Lacks the ethanol group, leading to different chemical properties.
2-(Cyclopropylmethyl)piperazine: Similar structure but different substitution pattern.
N-(Cyclopropylmethyl)piperazine: Different nitrogen substitution.
Uniqueness: 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride is unique due to the presence of both the cyclopropylmethyl and ethanol groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(cyclopropylmethyl)piperazin-2-yl]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-6-3-10-7-11-4-5-12(10)8-9-1-2-9;;/h9-11,13H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDBEILOCZVMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNCC2CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586387 | |
Record name | 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049750-09-5 | |
Record name | 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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